6-Chloro-9-cyclopentyl-9h-purine

Description

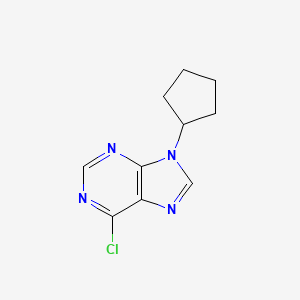

6-Chloro-9-cyclopentyl-9H-purine (CAS: 5444-81-5) is a purine derivative characterized by a chlorine atom at the C6 position and a cyclopentyl group at the N9 position. Its molecular formula is C₁₀H₁₁ClN₄, with a molecular weight of 222.67 g/mol. This compound is synthesized via nucleophilic substitution reactions, where 6-chloropurine reacts with cyclopentyl halides under basic conditions (e.g., K₂CO₃/DMF) . Applications include its role as an intermediate in antiviral and anticancer drug development due to its ability to mimic adenosine/guanosine structures .

Propriétés

Numéro CAS |

5444-81-5 |

|---|---|

Formule moléculaire |

C10H11ClN4 |

Poids moléculaire |

222.67 g/mol |

Nom IUPAC |

6-chloro-9-cyclopentylpurine |

InChI |

InChI=1S/C10H11ClN4/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2 |

Clé InChI |

UHTKSLVKLNJYII-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)N2C=NC3=C2N=CN=C3Cl |

SMILES canonique |

C1CCC(C1)N2C=NC3=C2N=CN=C3Cl |

Autres numéros CAS |

5444-81-5 |

Origine du produit |

United States |

Applications De Recherche Scientifique

The applications of 6-chloro-9-cyclopentyl-9H-purine are primarily in the field of medicinal chemistry, particularly as a building block in chemical synthesis and as an intermediate in the preparation of various purine derivatives with antitumor activities . Research findings and insights from verified sources highlight its role in creating novel compounds for treating cancers and other diseases related to kinase activity .

Scientific Research Applications

Building Block in Chemical Synthesis: this compound serves as a fundamental building block in chemical synthesis . It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptopurine .

Synthesis of Purine Derivatives: It is involved in a one-pot build-up procedure leading to 6-chloro- or 2-amino-6-chloropurines bearing various alkyl or aryl substituents in position N-9 . This method is simple, fast, and effective, with high yields, making it attractive in medicinal chemistry for compounds based on a purine scaffold . This procedure can be easily combined with further nucleophilic displacement of the C-6 chlorine atom using various reagents, facilitating the preparation of variously C-6 substituted purines or 2-aminopurines .

Anti-tumor activities: 6-Chloropurine demonstrates antitumor activities . The conversion of 6-chloropurine to S-(6-punnyl)glutathione and further metabolism to 6-mercaptopurine may be involved in its mechanism of action . It has been shown to have synergic antitumor properties in mouse neoplasms when administered simultaneously with azaserine .

Kinase Inhibition: 2,6-disubstituted-9-cyclopentyl-9H-purines, derived from this compound, can inhibit the activity of kinases such as FLT3, CDKs, and PDGFRs . These compounds and compositions may be used as medicaments to treat various diseases and conditions related to these kinases, such as acute myeloid leukemia (AML) and other cancers . The compounds are useful for the treatment of AML forms, including those resistant to other therapies, and also other cancers and various other disease conditions caused by or related to deregulated protein kinases .

Treatment of Leukemia and Solid Tumors: Derivatives of 2,6-disubstituted-9-cyclopentyl-9H-purine are used in the treatment of cancer disorders, including solid tumors, leukemia, and lymphoma, and other proliferative diseases and conditions . They are effective as antileukemic compounds in the treatment of acute myeloid leukemia (AML) associated with wild type or mutant FLT3 kinase, including FLT3-ITD, FLT3-D835Y, FLT3-D835H, FLT3-D835V, FLT3-K663Q, and FLT3-N8411 . These compounds are also used in the treatment of diverse eosinophilia-associated hematologic disorders associated with deregulated PDGFRA, PDGFRB, or FGFR1 kinase activity, such as chronic eosinophilic leukemia, hyperseosinophilic syndrome, and acute myeloid leukemia . They are also used in the treatment of solid tumors with amplified, activated, deregulated, or overexpressed PDGFRA, such as gliomas, sarcomas, and gastrointestinal stromal tumors .

Combination Therapies: this compound derivatives can be used in combination with other therapeutic agents such as cytotoxic agents or compounds that inhibit other kinases . Examples of therapeutic agents include cytosine arabinoside, daunorubicin, doxorubicin, cyclophosphamide, and etoposide .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at C6 Position

The chlorine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) with various amines and piperazines, forming 6-amino- or 6-piperazinyl-purine derivatives. Reaction conditions vary based on nucleophile strength and solvent systems:

Key Findings :

-

Ethanol/Triethylamine System : Optimal for introducing piperazine derivatives, yielding 28–39% of target compounds . For example, reaction with 4-(trifluoromethyl)phenylpiperazine produced a kinase inhibitor showing apoptotic effects in liver cancer cells .

-

DMF/Sodium Hydride System : Required for less nucleophilic amines, enabling C6 functionalization under mild heating (45°C) .

Stability Under Reaction Conditions

The cyclopentyl group at N9 demonstrates remarkable stability during C6 modifications:

-

Thermal Stability : No decomposition observed during reactions at 45–80°C .

-

Base Compatibility : Resists cleavage under strongly basic conditions (e.g., NaH in DMF) .

Regioselectivity in Alkylation Reactions

While direct alkylation of 6-chloro-9-cyclopentyl-9H-purine is not explicitly documented, studies on analogous purines suggest potential reactivity patterns:

Comparative Reaction Pathways

The table below contrasts reactivity trends between this compound and its non-cyclopentyl analogue (6-chloropurine):

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the N9 Position

The N9 position of 6-chloropurine derivatives is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Observations:

- Lipophilicity : Bulky substituents (e.g., cycloheptyl, THP) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Synthetic Accessibility : Isopropyl and cyclopentyl analogs are synthesized via straightforward alkylation, while aryl/heteroaryl derivatives require transition-metal catalysis (Pd, Ru) .

- Biological Relevance : The 2-nitrobenzenesulfonyl group in introduces electron-withdrawing effects, stabilizing the molecule for crystallographic studies .

Additional Substitutions at C8 or Purine Core

Modifications beyond the N9 position further diversify functionality:

Key Observations:

- C8 Modifications: Introducing aryl (e.g., 4-phenoxyphenyl) or electron-deficient groups (e.g., CF₃) alters electronic properties, impacting DNA/RNA binding affinity .

- Thermal Stability : Trifluoromethyl-substituted analogs exhibit higher thermal stability (TGA data in ), crucial for formulation development.

Structural and Functional Insights from Crystallography

The X-ray structure of 6-Chloro-9-(2-nitro-phenylsulfonyl)-9H-purine () reveals two independent molecules in the asymmetric unit with distinct dihedral angles (66.46° vs. 85.77°) between the purine core and benzene ring. Intermolecular interactions (π-π stacking, C–H⋯O/N hydrogen bonds) stabilize the crystal lattice, providing insights into solid-state packing and solubility limitations .

Méthodes De Préparation

Nucleophilic Substitution Starting from 6-Chloropurine

One of the primary methods involves the nucleophilic substitution of 6-chloropurine with cyclopentyl bromide under basic conditions to introduce the cyclopentyl group at the N-9 position, yielding 6-chloro-9-cyclopentylpurine.

- Procedure:

6-Chloropurine is dissolved in a suitable solvent such as absolute ethanol. Cyclopentyl bromide is added along with a base (e.g., triethylamine or sodium hydride) to promote substitution at the N-9 position. The reaction is typically carried out under reflux or mild heating conditions. - Reaction conditions: Basic medium, ethanol solvent, reflux or 45°C heating.

- Yield: Moderate to good yields reported (exact values vary depending on conditions).

- Reference: This method is described in detail by Madje et al., where the nucleophilic substitution forms the key intermediate this compound (compound 2).

Alkylation of 6-Chloropurine

An alternative approach involves direct alkylation of 6-chloropurine with cyclopentyl bromide in the presence of a strong base such as sodium hydride.

- Procedure:

6-Chloropurine is treated with sodium hydride in an aprotic solvent (e.g., DMF or toluene), followed by the addition of cyclopentyl bromide. The reaction proceeds via deprotonation of the N-9 position and subsequent alkylation. - Reaction conditions: Sodium hydride base, aprotic solvent, room temperature to mild heating.

- Yields: High yields are achievable with careful control of conditions.

- Reference: This approach is part of a multi-step synthesis described by researchers synthesizing purine analogs via N-9 alkylation.

Multi-Step Synthesis Incorporating this compound

In more complex syntheses, this compound serves as an intermediate for further functionalization, such as nucleophilic aromatic substitution at the C-6 chlorine atom with various amines or piperazines.

- Example:

Treatment of this compound with substituted phenyl piperazines in ethanol with triethylamine yields 6-(4-substituted phenyl piperazine)-9-cyclopentyl purines. - Reaction scheme:

- N-9 alkylation of 6-chloropurine to 6-chloro-9-cyclopentylpurine.

- Nucleophilic aromatic substitution of C-6 chlorine with amines/piperazines.

- Reference: Detailed in a study synthesizing various 6-substituted purine derivatives.

Reaction Conditions and Analytical Data

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 6-Chloropurine | Cyclopentyl bromide, Base (Et3N or NaH) | Absolute EtOH or DMF | 45°C to reflux | 6-8 hours | 65-80 | N-9 alkylation |

| 2 | 6-Chloro-9-cyclopentylpurine | Substituted amines/piperazines, Base (Et3N) | EtOH | Reflux or RT | 8-24 hours | 60-75 | Nucleophilic aromatic substitution at C-6 |

| 3 | Purine intermediates | Pd catalyst, Boronic acids (for Suzuki coupling) | Toluene | Reflux | Several hours | Variable | For further substitution at C-6 |

- Analytical confirmation:

The structures of synthesized compounds, including this compound, are confirmed by proton and carbon NMR (1H, 13C), mass spectrometry, and elemental analysis.

Microwave-Assisted Synthesis Variations

Microwave irradiation has been employed to accelerate reactions involving this compound derivatives, such as the synthesis of N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives.

- Procedure:

Sealed tube reaction of 6-chloro-9-cyclopentylpurine derivatives with amines under microwave heating at 200°C for 40-80 minutes. - Advantages:

Significant reduction in reaction time and good yields (65-75%). - Reference: Madje et al. reported yields and reaction times for various substituted derivatives.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The nucleophilic substitution at the C-6 position of 6-chloro-9-cyclopentylpurine is highly effective for introducing various amine substituents, which can modulate biological activity.

- The N-9 alkylation step is crucial and often determines the regioselectivity and yield of the final compound.

- Microwave-assisted methods offer time-efficient alternatives without compromising yield or purity.

- Analytical data consistently confirm the successful synthesis and purity of the target compound and its derivatives.

- The choice of base, solvent, and temperature critically influences the reaction outcome and yield.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-9-cyclopentyl-9H-purine?

The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. A common method includes reacting 6-chloropurine derivatives with cyclopentylating agents under basic conditions. For example, in analogous syntheses, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine was prepared via Pd-catalyzed Suzuki-Miyaura coupling using arylboronic acids, K₂CO₃ as a base, and toluene as the solvent under reflux (12 hours), followed by purification via column chromatography (EtOAc/hexane) . A similar approach could be adapted for introducing the cyclopentyl group by substituting tetrahydropyran with cyclopentyl reagents.

Example Reaction Conditions Table

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| 6-Chloropurine derivative | Substrate | 1.0 mmol |

| Cyclopentylating agent | Nucleophile | 1.5 mmol |

| Pd(PPh₃)₄ | Catalyst | 0.05 mmol (5 mol%) |

| K₂CO₃ | Base | 1.5 mmol |

| Solvent | Reaction medium | Toluene, reflux |

| Purification | Chromatography | EtOAc/hexane (1:3–1:6) |

Q. How is the structural confirmation of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm, while purine C6-Cl resonates downfield in ¹³C NMR).

- X-ray Crystallography : For analogs like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine, crystal structure data (space group, unit cell parameters) validate stereochemistry and substituent orientation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁ClN₄O₄ at 294.0462 ).

Advanced Questions

Q. How do N-9 substituents (e.g., cyclopentyl vs. ethyl/methyl) influence the reactivity of 6-chloropurines?

Substituents at N-9 alter electronic and steric effects, impacting nucleophilic substitution rates. For example, 2,6-dichloro-9-ethylpurine (PubChem CID: 129630535) shows reduced electrophilicity at C6 compared to smaller substituents (e.g., methyl) due to steric hindrance, slowing reactions with amines or thiols . Cyclopentyl’s bulkiness may further reduce reactivity, necessitating harsher conditions (e.g., higher temperatures or stronger bases). Comparative studies using Hammett plots or kinetic assays can quantify these effects.

Q. What methodological challenges arise in optimizing coupling reactions for N-9 substituted purines?

Key challenges include:

- Catalyst Efficiency : Pd catalysts (e.g., Pd(PPh₃)₄) may require precise ligand ratios to prevent dehalogenation side reactions .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility but may degrade sensitive intermediates.

- Purification : Column chromatography gradients must balance purity and yield, especially for lipophilic cyclopentyl derivatives.

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation (e.g., boronic acid coupling progress).

Q. How should researchers address contradictions in reported yields for analogous purine syntheses?

Discrepancies often stem from:

- Reagent Purity : Boronic acid quality (e.g., moisture content) affects coupling efficiency.

- Oxygen Sensitivity : Pd catalysts require inert atmospheres to prevent oxidation.

- Work-Up Methods : Incomplete extraction or chromatography can artificially lower yields. Mitigation involves repeating reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and reporting detailed protocols .

Data Analysis & Contradictions

Q. How can researchers resolve conflicting spectral data for this compound analogs?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Purines exhibit keto-enol tautomerism, altering peak positions.

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH groups).

- Impurities : Trace solvents (e.g., hexane) may overlap with sample peaks. Solutions include 2D NMR (COSY, HSQC) for unambiguous assignments and repeating analyses with ultra-pure solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.